molecular formula C14H14N2O2S2 B6003932 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6003932
M. Wt: 306.4 g/mol
InChI Key: GZDVYWZRKOSLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been extensively studied for its potential applications in scientific research. It is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various fields of research, including cancer treatment, inflammation, and neuroprotection.

Mechanism of Action

The mechanism of action of 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential to provide new insights into the mechanisms of inflammation, cancer, and neurodegeneration. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigations into the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
3. Studies to determine the optimal dosage and administration route of the compound for maximum efficacy.
4. Investigations into the potential side effects of the compound and ways to mitigate them.
5. Studies to identify other compounds that may work synergistically with 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to enhance its efficacy.

Synthesis Methods

The synthesis of 3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-(2-thienyl)ethylamine with 2-bromo-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to obtain the final compound.

Scientific Research Applications

3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties.

properties

IUPAC Name

3-(2-methoxy-2-thiophen-2-ylethyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-9-6-10-13(20-9)15-8-16(14(10)17)7-11(18-2)12-4-3-5-19-12/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDVYWZRKOSLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN(C2=O)CC(C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-methoxy-2-(2-thienyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.